

# Application of Quinoxalin-6-ylboronic Acid in the Synthesis of Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: *Quinoxalin-6-ylboronic acid hydrochloride*

Cat. No.: *B592076*

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## Introduction

Quinoxalin-6-ylboronic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a common feature in a variety of pharmacologically active compounds, including kinase inhibitors, anticancer agents, and antivirals.[1] The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient formation of carbon-carbon bonds.[2][3] This reaction's tolerance of diverse functional groups and its reliability have established Quinoxalin-6-ylboronic acid as a valuable reagent for constructing complex molecular architectures found in numerous pharmaceutical drug candidates.

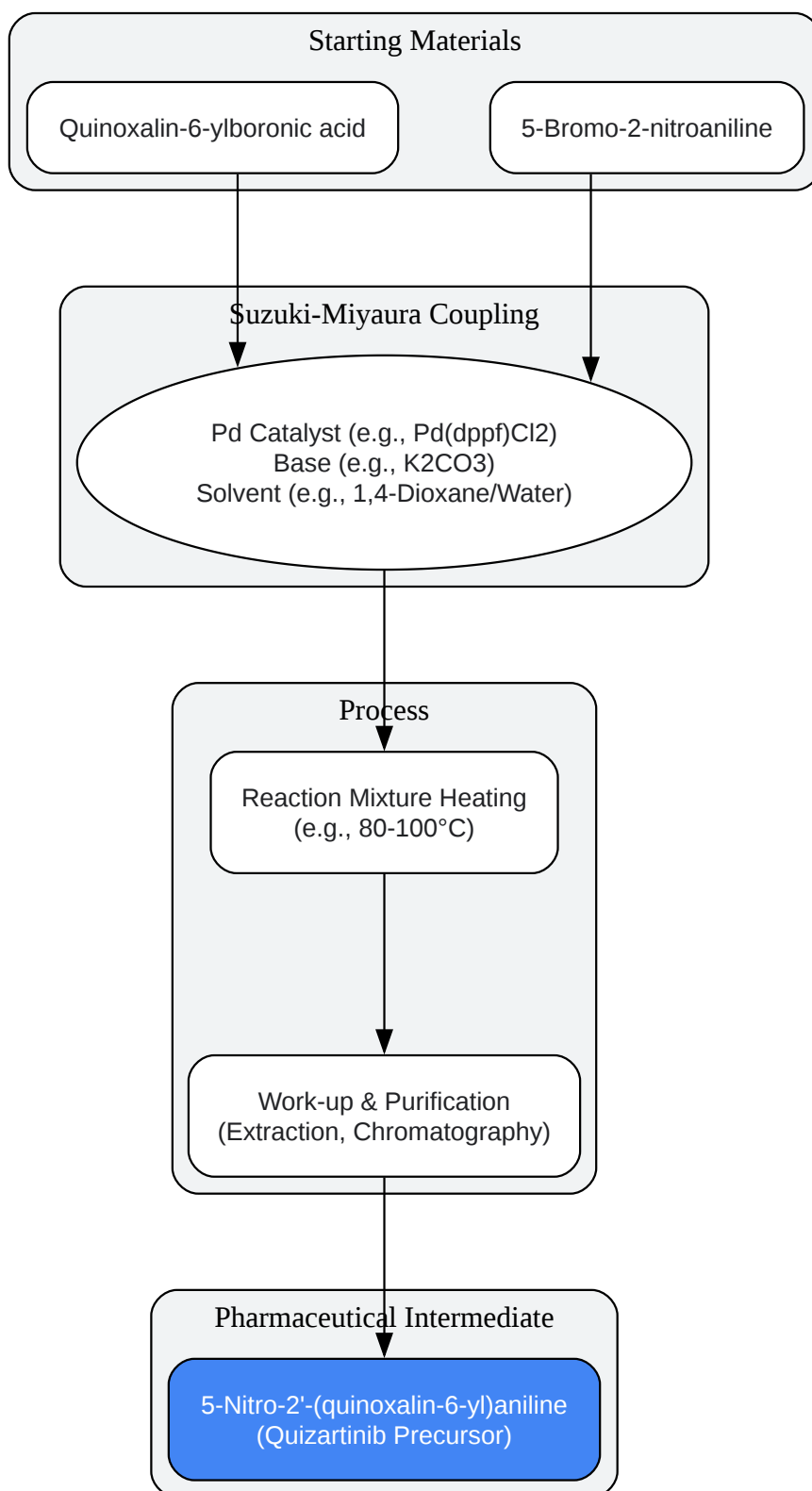
This document provides detailed application notes and protocols for the use of Quinoxalin-6-ylboronic acid in the synthesis of a key intermediate for Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.

## Core Application: Synthesis of a Quizartinib Precursor

A primary application of Quinoxalin-6-ylboronic acid is in the synthesis of the FLT3 kinase inhibitor, Quizartinib (AC220). Quizartinib is approved for the treatment of adult patients with relapsed/refractory FLT3-ITD positive Acute Myeloid Leukemia (AML).[4] The synthesis

involves a Suzuki-Miyaura cross-coupling reaction between Quinoxalin-6-ylboronic acid and a substituted bromoaniline to form a biaryl amine intermediate. This intermediate is a crucial component of the final drug molecule.

The general synthetic workflow for this process is outlined below.



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**Caption:** Experimental workflow for the synthesis of a Quizartinib precursor.

## Quantitative Data Summary

The Suzuki-Miyaura coupling reaction is highly efficient for this transformation. The table below summarizes the typical reaction parameters and outcomes for the synthesis of the 5-Nitro-2'-(quinoxalin-6-yl)aniline intermediate, based on protocols adapted from patent literature describing the synthesis of Quizartinib.

Parameter	Value/Condition	Source
Reactant 1	Quinoxalin-6-ylboronic acid	Patent WO 2007/086042 A1
Reactant 2	5-Bromo-2-nitroaniline	Patent WO 2007/086042 A1
Catalyst	[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl <sub>2</sub> )	Adapted from similar reactions
Base	Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	Patent WO 2007/086042 A1
Solvent	1,4-Dioxane / Water	Adapted from similar reactions
Temperature	80 °C	Patent WO 2007/086042 A1
Reaction Time	16 hours	Patent WO 2007/086042 A1
Yield	>95%	Patent WO 2007/086042 A1

## Experimental Protocol

### Synthesis of 5-Nitro-2'-(quinoxalin-6-yl)aniline (Quizartinib Intermediate)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Quinoxalin-6-ylboronic acid and 5-Bromo-2-nitroaniline.

#### Materials:

- 5-Bromo-2-nitroaniline (1.0 equiv)
- Quinoxalin-6-ylboronic acid (1.5 equiv)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with  $\text{CH}_2\text{Cl}_2$  ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.05 equiv)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (3.0 equiv)
- 1,4-Dioxane (Anhydrous)
- Water (Degassed)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel for column chromatography

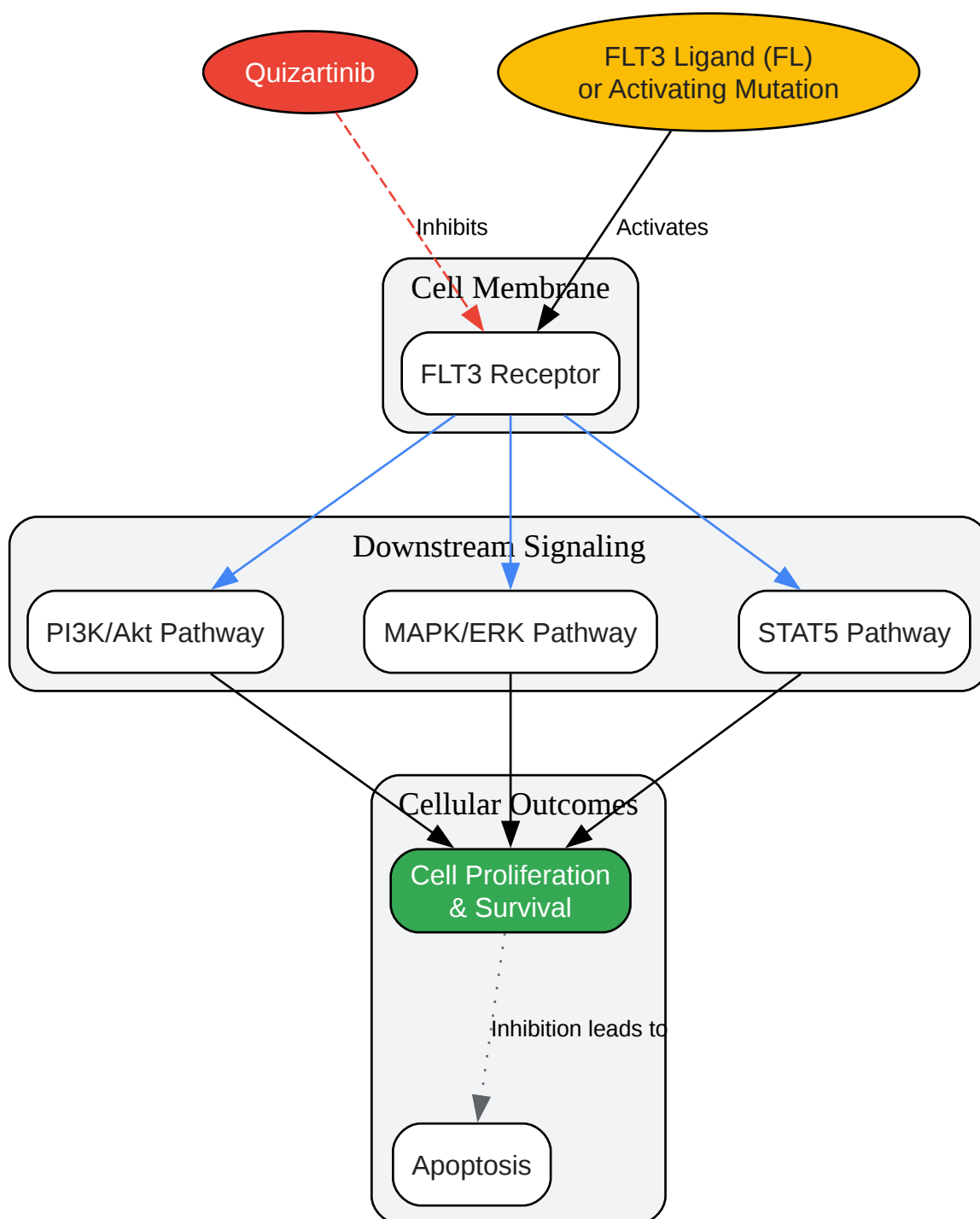
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-nitroaniline (1.0 equiv), Quinoxalin-6-ylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water to the flask via syringe in a 4:1 ratio (e.g., 20 mL Dioxane and 5 mL Water for a 10 mmol scale reaction).
- **Catalyst Addition:** Add the  $\text{Pd}(\text{dppf})\text{Cl}_2$  catalyst (0.05 equiv) to the stirring suspension.
- **Reaction:** Heat the reaction mixture to  $80^\circ\text{C}$  and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:**
  - Cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-Nitro-2'-(quinoxalin-6-yl)aniline as a solid. The reported yield for this reaction is greater than 95%.

## Associated Signaling Pathway: FLT3 Inhibition

Quizartinib functions by inhibiting FMS-like tyrosine kinase 3 (FLT3). In certain leukemias, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor.<sup>[1][5]</sup> This aberrant signaling promotes uncontrolled cell proliferation and survival.<sup>[5]</sup> The binding of the FLT3 ligand (FL) normally triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK/ERK.<sup>[1][6]</sup> Mutated FLT3 receptors are constitutively active, driving these pathways without ligand stimulation. Quizartinib selectively binds to the FLT3 kinase domain, blocking its activity and inhibiting these downstream pro-survival signals, ultimately leading to apoptosis of the cancer cells.



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**Caption:** Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

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